![molecular formula C15H17ClFNO3 B7574921 4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574921.png)

4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

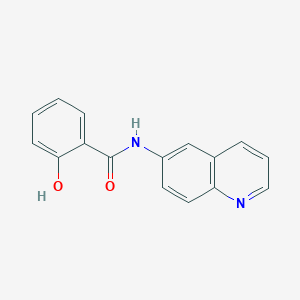

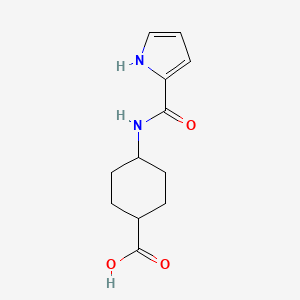

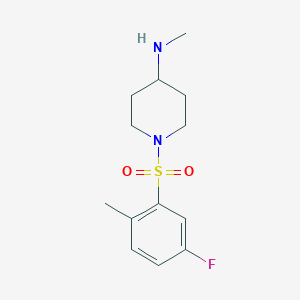

4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid, also known as cefaclor, is a second-generation cephalosporin antibiotic used to treat bacterial infections. It was first synthesized in the 1970s and has since been widely used in the medical field.

Mechanism of Action

Cefaclor works by inhibiting the synthesis of bacterial cell walls, which are essential for the survival of bacteria. It does this by binding to and inhibiting the activity of penicillin-binding proteins (PBPs), which are involved in the synthesis of peptidoglycan, a major component of bacterial cell walls.

Biochemical and physiological effects:

Cefaclor has been found to have minimal toxicity and is generally well-tolerated by patients. It is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. It is excreted primarily through the kidneys and has a half-life of approximately 1 hour.

Advantages and Limitations for Lab Experiments

Cefaclor has several advantages for use in laboratory experiments, including its broad-spectrum activity against a wide range of bacteria and its relatively low toxicity. However, it also has some limitations, such as the potential for the development of antibiotic resistance and the need for careful monitoring of dosage and administration.

Future Directions

There are several areas of future research that could be explored with regards to 4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid. These include the development of new formulations and delivery methods, the investigation of its potential for use in combination with other antibiotics, and the exploration of its activity against emerging and resistant bacterial strains.

In conclusion, 4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid is a widely used antibiotic with broad-spectrum activity against a range of bacterial infections. Its mechanism of action involves inhibition of bacterial cell wall synthesis, and it has been found to have minimal toxicity and be well-tolerated by patients. While it has some limitations for use in laboratory experiments, there are several areas of future research that could be explored to further understand its potential for use in treating bacterial infections.

Synthesis Methods

Cefaclor can be synthesized through a series of chemical reactions involving various reagents and solvents. The process involves the acylation of 2-(2-chloro-6-fluorophenyl)acetic acid with cyclohexylamine, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through crystallization and drying.

Scientific Research Applications

Cefaclor has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of gram-positive and gram-negative bacteria. It has been used in the treatment of respiratory tract infections, urinary tract infections, skin and soft tissue infections, and other bacterial infections.

properties

IUPAC Name |

4-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFNO3/c16-12-2-1-3-13(17)11(12)8-14(19)18-10-6-4-9(5-7-10)15(20)21/h1-3,9-10H,4-8H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEOPCGLWDTMGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC(=O)CC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574886.png)

![2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7574902.png)

![4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)

![4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574913.png)

![4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574923.png)

![4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574929.png)

![[4-(Methylamino)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7574948.png)